3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide
Overview
Description
“3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide” likely belongs to the class of compounds known as sulfonamides, which are organic compounds containing a sulfonamide group, a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom. Also, the nitrogen atom is connected to one hydrogen atom or an organic group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a fluorine atom at the 4-position and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with an aminomethyl group .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions. Amines can act as nucleophiles in many organic reactions, and they can also be protonated to form ammonium ions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amine, it would likely be a polar compound and could form hydrogen bonds. The presence of the aromatic ring could contribute to its stability .Scientific Research Applications
Antimycobacterial Agents
A study discussed the synthesis of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which were investigated as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes were efficiently inhibited by the sulfonamides, showing the potential of this class of compounds as antimycobacterial agents with a different mechanism of action compared to existing drugs, offering a solution to drug resistance issues (Ceruso et al., 2014).
Carbonic Anhydrase Inhibitors for Tumor Therapy
Halogenated sulfonamides, including 3-fluoro-5-chloro-4-aminobenzenesulfonamide, have been prepared and investigated as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. These compounds show different inhibition profiles from other isozymes, with potent inhibitors identified among both simple aromatic and heterocyclic compounds. This study suggests the potential of these compounds as potent and possibly selective antitumor agents, providing leads for the design of new drugs (Ilies et al., 2003).
Antimicrobial Agents
The compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized and used to create sulfonamides and carbamates with significant antimicrobial activity. These compounds exhibited potent activity against bacteria and fungi, with sulfonamide derivatives showing stronger antifungal properties compared to carbamate derivatives. Molecular docking studies indicated good binding affinities at the active enzyme site, suggesting these compounds' potential as antimicrobial agents (Janakiramudu et al., 2017).
Antitumor Agents
Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard were designed and synthesized as potent antitumor agents with low toxicity. The compounds exhibited high antitumor activity and low toxicity in mice, suggesting their potential as effective antitumor drugs with a different mechanism of action (Huang et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide. Factors such as pH, temperature, and the presence of other molecules could potentially affect how the compound interacts with its targets .
Future Directions
Properties
IUPAC Name |
3-(aminomethyl)-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSKURYVCYEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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